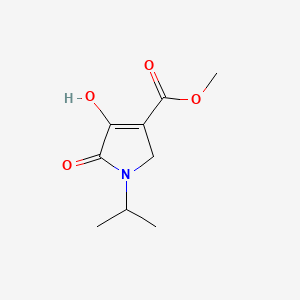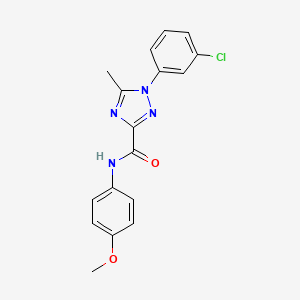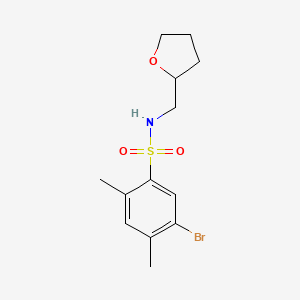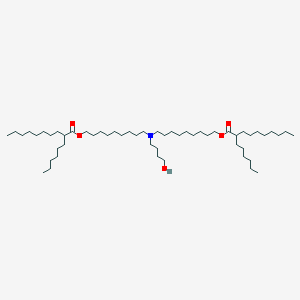![molecular formula C14H12INO4S B13369069 3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13369069.png)
3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with an iodo-methylphenyl sulfonylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the iodination of 3-methylphenyl sulfonyl chloride followed by its reaction with 3-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.
Applications De Recherche Scientifique
3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound can be utilized in the development of new materials with specific properties.
Biological Studies: It may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodo group can facilitate binding to specific sites, while the sulfonylamino group can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
- 3-{[(4-Chlorophenyl)sulfonyl]amino}benzoic acid
- 3-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid
Uniqueness
3-{[(4-Iodo-3-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of the iodo group, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and methyl analogs. The iodo group can participate in specific types of reactions and interactions that are not possible with other halogens or substituents.
Propriétés
Formule moléculaire |
C14H12INO4S |
|---|---|
Poids moléculaire |
417.22 g/mol |
Nom IUPAC |
3-[(4-iodo-3-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H12INO4S/c1-9-7-12(5-6-13(9)15)21(19,20)16-11-4-2-3-10(8-11)14(17)18/h2-8,16H,1H3,(H,17,18) |
Clé InChI |
NKHTTWGHYZGFAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369010.png)

![6-(3,4-Dimethoxybenzyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369024.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369028.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369031.png)


![4-[5,7-Dimethyl-3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B13369044.png)
![3-Ethyl-5-{[5-(2-methylcyclopropyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13369046.png)
![3-(1-Benzofuran-2-yl)-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369050.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369058.png)
![Ethyl 1-[(4-bromo-2-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13369067.png)

